

An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Strontium Tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.^[1] Esomeprazole is formulated as various salts to improve its stability and bioavailability. This guide provides a comprehensive overview of the physicochemical properties of **esomeprazole strontium** tetrahydrate, a specific salt form of esomeprazole.

This document details the synthesis, structure, solubility, stability, and polymorphic characteristics of **esomeprazole strontium** tetrahydrate. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

General Properties

Esomeprazole strontium tetrahydrate is the strontium salt of the S-isomer of omeprazole, complexed with four molecules of water.^[2] Its general properties are summarized in the table below.

Property	Value	Reference
Chemical Name	bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl)strontium tetrahydrate	[3]
Molecular Formula	(C ₁₇ H ₁₈ N ₃ O ₃ S) ₂ Sr · 4H ₂ O	[2]
Molecular Weight	848.50 g/mol	[2]
Appearance	White or almost white crystalline powder	[2]
Water Content	Contains 4 moles of water of solvation	[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. **Esomeprazole strontium** tetrahydrate is described as being soluble in water.[2]

While specific quantitative data for the pH-dependent solubility profile of **esomeprazole strontium** tetrahydrate is not readily available in the cited literature, data for the related salt, esomeprazole magnesium, indicates that its solubility is pH-dependent, with solubility increasing as the pH increases.[4] It is reasonable to anticipate a similar trend for **esomeprazole strontium** tetrahydrate due to the similar nature of the parent molecule.

Table 1: Solubility of Esomeprazole Magnesium in Various Media at 25°C

Solvent/Medium	Solubility (mg/mL)
Methanol	1.214
Phosphate Buffer pH 7.4	0.521
Simulated Intestinal Fluid pH 6.8	0.475
Phosphate Buffer pH 6.8	0.466
Simulated Gastric Fluid pH 1.2	0.147
0.1 N HCl	0.131
Distilled Water	0.017
Data for Esomeprazole Magnesium, presented as a proxy for the likely pH-dependent solubility trend of Esomeprazole Strontium Tetrahydrate.	
[4]	

Stability Profile

The stability of esomeprazole is highly pH-dependent, with rapid degradation occurring in acidic media.[\[5\]](#) The strontium salt form is designed to enhance its stability.

Thermal Stability

A patent for crystalline **esomeprazole strontium** tetrahydrate reports good stability against heat.[\[6\]](#)

Hygroscopicity

The crystalline form of **esomeprazole strontium** tetrahydrate is described as non-hygroscopic.[\[6\]](#)

Stability in Solution

The stability of esomeprazole in aqueous solutions is significantly influenced by pH. It is most stable in alkaline conditions.[\[5\]](#)

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for the strontium salt is limited, studies on esomeprazole reveal its degradation pathways under various stress conditions.

Table 2: Summary of Forced Degradation Conditions for Esomeprazole

Stress Condition	Typical Conditions	Expected Outcome	Reference
Acid Hydrolysis	0.1 N HCl at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours).	Significant degradation is expected.	[7]
Alkaline Hydrolysis	0.1 N NaOH at elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).	Degradation is expected, though generally less rapid than in acidic conditions.	[7]
Oxidative Degradation	3% Hydrogen Peroxide (H_2O_2) at room temperature for a defined period (e.g., several hours).	Degradation is expected.	[7]
Thermal Degradation	Dry heat at elevated temperatures (e.g., 105°C) for a defined period (e.g., 24 hours).	Degradation is expected.	[8]
Photodegradation	Exposure to UV and/or visible light.	Degradation is possible.	[7]

Polymorphism and Solid-State Characterization

The crystalline form of **esomeprazole strontium** tetrahydrate has been characterized using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

X-ray Powder Diffraction (XRPD)

A patent for crystalline **esomeprazole strontium** tetrahydrate provides characteristic XRPD peaks.

Table 3: Characteristic XRPD Peaks for Crystalline **Esomeprazole Strontium** Tetrahydrate

2θ (degrees)

5.6

11.1

13.5

14.8

16.2

17.5

18.0

20.1

20.4

21.2

22.2

24.5

25.2

26.3

27.5

29.8

31.1

32.8

36.5

Data extracted from a patent for crystalline S-omeprazole strontium tetrahydrate.[\[6\]](#)

Differential Scanning Calorimetry (DSC)

The thermal behavior of **esomeprazole strontium** tetrahydrate has been investigated by DSC.

Table 4: DSC Thermal Events for Crystalline **Esomeprazole Strontium Tetrahydrate**

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy (J/g)
Endotherm	~100	~118	~179
Exotherm	~203	~211	451

Data obtained at a heating rate of 5°C/min.[\[6\]](#)

The endothermic peak is likely associated with the loss of water of hydration, while the exothermic peak may indicate decomposition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physicochemical characterization of **esomeprazole strontium tetrahydrate**.

Equilibrium Solubility Determination

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.[\[9\]](#) [\[10\]](#)

Objective: To determine the solubility of **esomeprazole strontium tetrahydrate** in aqueous media across a pH range of 1.2 to 6.8.

Materials:

- **Esomeprazole strontium tetrahydrate**
- Buffer solutions (pH 1.2, 4.5, and 6.8)
- Calibrated pH meter
- Constant temperature shaker bath (37 ± 1 °C)

- Centrifuge
- Validated analytical method (e.g., HPLC-UV)

Procedure:

- Prepare buffer solutions of pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).
- Add an excess amount of **esomeprazole strontium tetrahydrate** to a known volume of each buffer solution in triplicate.
- Place the sealed containers in a shaker bath maintained at 37 ± 1 °C and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
- Periodically withdraw samples and measure the pH to ensure it remains within the desired range.
- After reaching equilibrium, centrifuge the samples to separate the undissolved solid.
- Withdraw an aliquot from the supernatant, filter if necessary, and dilute appropriately.
- Analyze the concentration of esomeprazole in the diluted supernatant using a validated analytical method.
- Confirm that equilibrium was reached by analyzing samples at multiple time points until a plateau in concentration is observed.

Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of esomeprazole and its degradation products.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To develop and validate an HPLC method capable of separating and quantifying esomeprazole from its potential degradation products.

Chromatographic Conditions (Example):

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.4) and acetonitrile in a suitable ratio (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV at 302 nm
- Column Temperature: Ambient or controlled

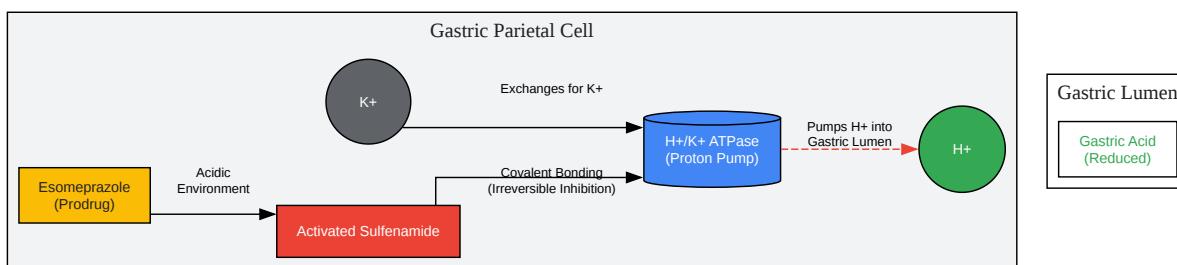
Procedure:

- Standard Solution Preparation: Prepare a standard solution of **esomeprazole strontium** tetrahydrate of a known concentration in the mobile phase or a suitable diluent.
- Sample Preparation: Prepare sample solutions from stability studies or forced degradation experiments at a similar concentration to the standard solution.
- System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time, peak area, and tailing factor).
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Calculate the amount of esomeprazole and any degradation products in the samples by comparing their peak areas to that of the standard.

Forced Degradation Study

This protocol is based on ICH Q1A(R2) guidelines and published literature on esomeprazole. [\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To investigate the degradation of **esomeprazole strontium** tetrahydrate under various stress conditions.

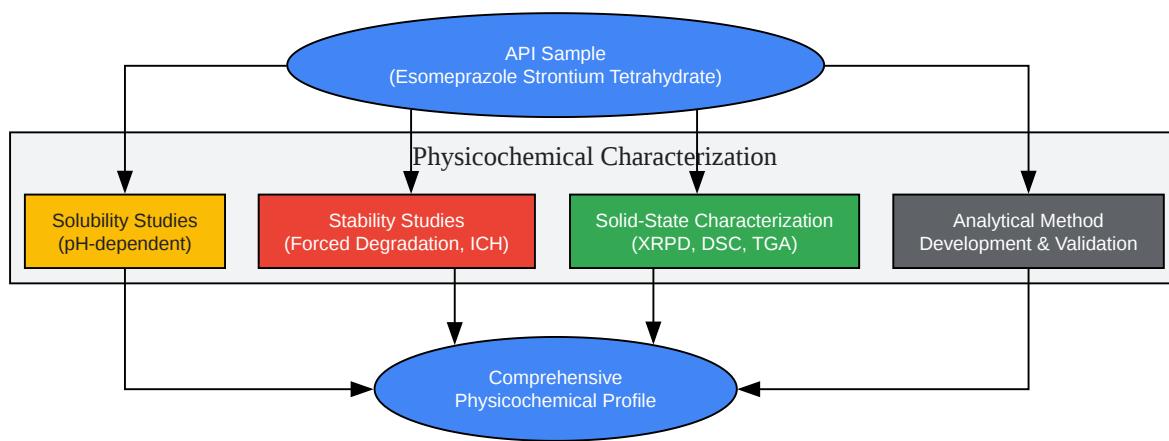

Procedure:

- Acid Hydrolysis: Dissolve **esomeprazole strontium** tetrahydrate in 0.1 N HCl and keep at room temperature or 60°C for a specified time. Neutralize the solution before analysis.[7]
- Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.[7]
- Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a specified time.[7]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified time.[8]
- Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Proton Pump Inhibitors

Esomeprazole, as a proton pump inhibitor, acts by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of esomeprazole as a proton pump inhibitor.

Experimental Workflow for Physicochemical Characterization

A typical workflow for the physicochemical characterization of an API like **esomeprazole strontium** tetrahydrate involves a series of analytical techniques to determine its fundamental properties.

[Click to download full resolution via product page](#)

Caption: General workflow for API physicochemical characterization.

Conclusion

Esomeprazole strontium tetrahydrate is a crystalline, non-hygroscopic, and thermally stable salt of esomeprazole. Its solubility is expected to be pH-dependent, a critical factor for formulation development. This guide has summarized the key physicochemical properties of **esomeprazole strontium** tetrahydrate and provided detailed experimental protocols for its characterization. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers involved in the development of drug

products containing this active pharmaceutical ingredient. Further investigation into the quantitative pH-solubility profile of the strontium salt is recommended to complete its comprehensive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. TWI309168B - A solid pharmaceutical composition of proton pump inhibitor - Google Patents [patents.google.com]
- 4. journaljpri.com [journaljpri.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Complexity in Estimation of Esomeprazole and its Related Impurities' Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preformulation investigation of the novel proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. who.int [who.int]
- 11. jmpas.com [jmpas.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmacemica.com [derpharmacemica.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. youtube.com [youtube.com]
- 18. ikev.org [ikev.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Strontium Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257675#physicochemical-properties-of-esomeprazole-strontium-tetrahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com